2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE
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Overview
Description
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with N-phenylbenzamide in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- Miconazole Related Compound F (1-{2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole) [5][5]
Uniqueness
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15Cl2NO2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C20H15Cl2NO2/c21-17-11-10-14(12-18(17)22)13-25-19-9-5-4-8-16(19)20(24)23-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,24) |
InChI Key |
SZRSKQQXIPXACV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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